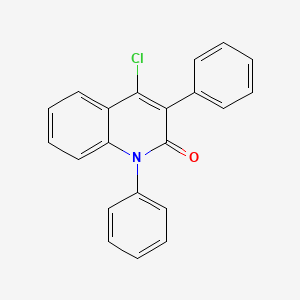
4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one: is a chemical compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a chlorine atom at the 4th position and two phenyl groups at the 1st and 3rd positions of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of N-phenyl anthranilic acid with phosphorus oxychloride (POCl3) to form the quinoline ring, followed by chlorination to introduce the chlorine atom at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents .
Medicine: The compound and its derivatives are investigated for their therapeutic potential. Some derivatives have demonstrated activity against various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,3-Dihydroquinazolin-4-one: A core structural component in many biologically active compounds.
Comparison: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one is unique due to the presence of the chlorine atom and two phenyl groups, which confer distinct chemical and biological propertiesIts structure allows for the creation of a wide range of derivatives with diverse biological activities .
Propiedades
Número CAS |
83609-80-7 |
|---|---|
Fórmula molecular |
C21H14ClNO |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
4-chloro-1,3-diphenylquinolin-2-one |
InChI |
InChI=1S/C21H14ClNO/c22-20-17-13-7-8-14-18(17)23(16-11-5-2-6-12-16)21(24)19(20)15-9-3-1-4-10-15/h1-14H |
Clave InChI |
DFXZUZIUJXQRRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
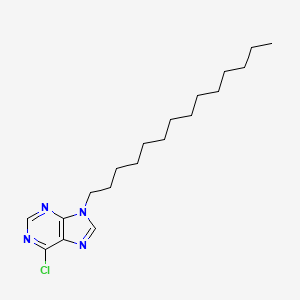
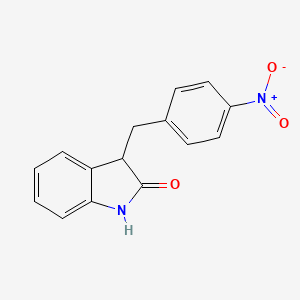
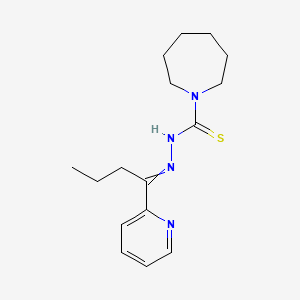
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
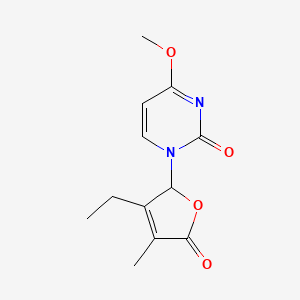
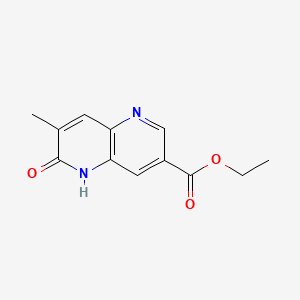
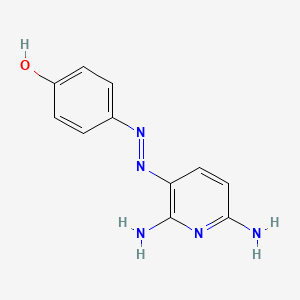
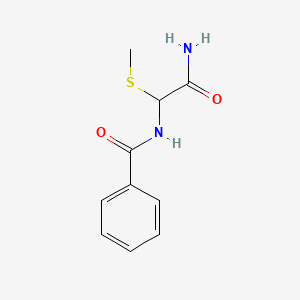
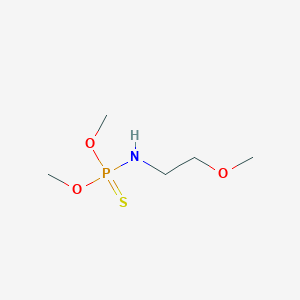
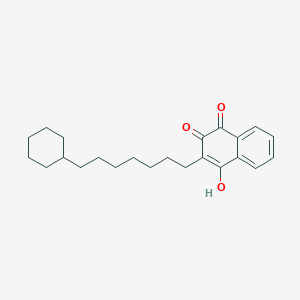
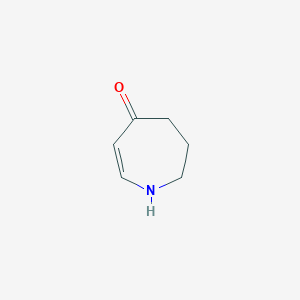
![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
